pKa Modulation vs. Pyrrolidine and 3-Fluoropyrrolidine
The (3R,4R)-3,4-difluoropyrrolidine exhibits a predicted conjugate acid pKa of 6.86 ± 0.10, representing a ΔpKa of approximately −4.4 units compared to unsubstituted pyrrolidine (pKa ≈ 11.3) and −1.8 units compared to 3-fluoropyrrolidine (pKa ≈ 8.68 ± 0.10) . This places the amine predominantly in its neutral, membrane-permeable form at physiological pH (7.4), whereas pyrrolidine remains >99.9% protonated and 3-fluoropyrrolidine is approximately 95% protonated under identical conditions . The two-fold fluorination thus achieves a discrete pKa regime that neither the parent nor the mono-fluorinated analog can access.
| Evidence Dimension | Conjugate acid pKa (basicity) |
|---|---|
| Target Compound Data | pKa = 6.86 ± 0.10 (predicted) |
| Comparator Or Baseline | Pyrrolidine: pKa ≈ 11.3; 3-Fluoropyrrolidine: pKa ≈ 8.68 ± 0.10 |
| Quantified Difference | ΔpKa ≈ −4.4 vs. pyrrolidine; ΔpKa ≈ −1.8 vs. 3-fluoropyrrolidine |
| Conditions | Predicted pKa values; comparator data from literature consensus |
Why This Matters
A pKa below 7 ensures the neutral species predominates at physiological pH, a prerequisite for passive blood-brain barrier penetration and oral absorption—criteria that pyrrolidine and 3-fluoropyrrolidine fail to meet.
